![molecular formula C7H13NO5S B1323352 Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide CAS No. 459817-82-4](/img/structure/B1323352.png)
Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
Overview
Description
Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide is a chemical compound that is part of a broader class of thiazolidine derivatives. These compounds have garnered interest due to their potential applications in pharmaceuticals, particularly as antibacterial agents and in the treatment of HIV-1. The tert-butyl group attached to the oxathiazolidine ring influences the physical and chemical properties of the compound, potentially affecting its reactivity and biological activity.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, TSAO analogues, which are structurally related to this compound, have been synthesized using 1,3-dipolar cycloaddition reactions involving TSAO azides and substituted acetylenes . Another relevant synthesis involves the hydroformylation of a (2R)-2-tert-butyl-Δ4-1,3-oxazoline derivative to produce formyl products, which are important intermediates for the synthesis of homochiral amino acid derivatives . Additionally, a synthesis route for (R)-tert-butyl 2,2-dimethyl-4-(prop-1-yn-1-yl)oxazolidine-3-carboxylate has been described, starting from L-cystine and proceeding through several steps including esterification and Boc protection .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by single crystal XRD data, showcasing the importance of structural analysis in understanding the properties of such compounds . Although the exact structure of this compound is not provided, similar analytical methods would likely be employed for its characterization.
Chemical Reactions Analysis
The chemical reactivity of thiazolidine derivatives is influenced by the substituents on the thiazolidine ring. For instance, the synthesis of TSAO analogues involves cycloaddition reactions, which are a common method for constructing heterocyclic compounds . The hydroformylation reaction described for the oxazoline derivative is another example of a chemical transformation that could be relevant to the synthesis or modification of this compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidine derivatives are determined by their molecular structure. The presence of the tert-butyl group can affect the compound's solubility, stability, and reactivity. For example, the antibacterial activity of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives has been attributed to their chemical structure, with some derivatives showing potent activity against various bacterial strains . The synthesis and characterization of these compounds provide valuable information on their potential applications and the influence of different substituents on their properties.
Scientific Research Applications
Synthesis and Intermediates
Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide and its derivatives play a crucial role in organic synthesis. They are used as intermediates in the synthesis of biologically active compounds and complex molecules. For example, (R)-tert-butyl 2,2-dimethyl-4-(prop-1-yn-1-yl)oxazolidine-3-carboxylate, a key intermediate of Biotin, was synthesized from L-cystine, showing its significance in the biosynthesis of fatty acids, sugars, and α-amino acids (Liang, Qin, Wang, & Huang, 2016).
Asymmetric Synthesis
These compounds are used in asymmetric synthesis, creating enantiomerically pure compounds. For instance, functionally differentiated aminoindanol based endo-N-sulfonyl 1,2,3-oxathiazolidine-2-oxide has been developed for the production of several sulfinamide ligands, highlighting its role in the synthesis of chiral compounds (Han, Krishnamurthy, Grover, Fang, & Senanayake, 2002).
Reactions and Utility
These compounds are utilized in various chemical reactions. For example, cyclic sulfamidates, such as [1,2,3]-oxathiazolidine- and [1,2,3]-oxathiazinane-2,2-dioxides, have been synthesized and involved in substitution reactions. This demonstrates their general utility and limitations as substrates in organic chemistry (Posakony & Tewson, 2002).
Safety and Hazards
The safety symbols for this compound are GHS07 and GHS09 . The hazard statements are H302 (Harmful if swallowed) and H400 (Very toxic to aquatic life) . The precautionary statements are P273 (Avoid release to the environment), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth) . The hazard codes are Xn (Harmful) and N (Dangerous for the environment) . The compound is classified as UN 3077 9 / PGIII for transport .
properties
IUPAC Name |
tert-butyl 2,2-dioxooxathiazolidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO5S/c1-7(2,3)13-6(9)8-4-5-12-14(8,10)11/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJRPIAYJALVFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOS1(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635066 | |
Record name | tert-Butyl 2,2-dioxo-1,2lambda~6~,3-oxathiazolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
459817-82-4 | |
Record name | tert-Butyl 2,2-dioxo-1,2lambda~6~,3-oxathiazolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2,2-dioxo-1,2,3-oxathiazolidine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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